6-{[4-(4-methoxyphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
“6-{[4-(4-methoxyphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a complex organic compound that features a triazole ring, a methoxyphenyl group, and a tetrahydropyrimidine-dione structure. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the triazole ring, the introduction of the methoxyphenyl group, and the construction of the tetrahydropyrimidine-dione core. Typical reaction conditions might include:
Formation of the triazole ring: This could involve a cyclization reaction using hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the methoxyphenyl group: This step might involve a nucleophilic substitution reaction.
Construction of the tetrahydropyrimidine-dione core: This could be achieved through a multi-step synthesis involving condensation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group.
Reduction: Reduction reactions could target the triazole ring or the methoxyphenyl group.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced derivatives, as well as substituted analogs.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Possible use as an enzyme inhibitor in biochemical studies.
Receptor Binding: Investigation of its binding affinity to various biological receptors.
Medicine
Drug Development: Potential as a lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Exploration of its therapeutic effects in various diseases.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Chemical Manufacturing: Utilization in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example:
Enzyme Inhibition: The compound might inhibit enzyme activity by binding to the active site or allosteric site.
Receptor Binding: It could exert its effects by binding to specific receptors and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methoxyphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazole
- 1,2,3,4-tetrahydropyrimidine-2,4-dione derivatives
Uniqueness
- Structural Complexity : The combination of the triazole ring, methoxyphenyl group, and tetrahydropyrimidine-dione core makes it unique.
- Potential Biological Activity : The specific arrangement of functional groups may confer unique biological activities not seen in similar compounds.
Properties
IUPAC Name |
6-[[4-(4-methoxyphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c1-14-4-3-5-15(10-14)13-31-22-26-25-19(11-16-12-20(28)24-21(29)23-16)27(22)17-6-8-18(30-2)9-7-17/h3-10,12H,11,13H2,1-2H3,(H2,23,24,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEXSGIUTNPVQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(N2C3=CC=C(C=C3)OC)CC4=CC(=O)NC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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